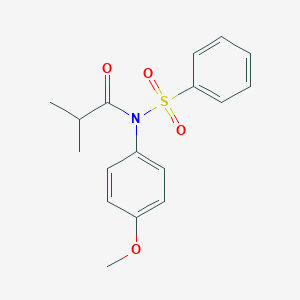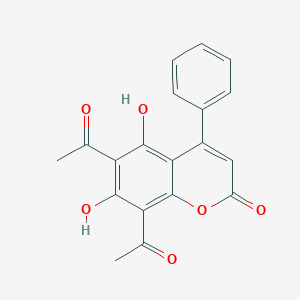
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is still being studied, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus. In addition, this compound has been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit tumor growth, and prevent viral replication. This compound has also been shown to have herbicidal and insecticidal properties, making it a potential candidate for use in agriculture. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be produced in high yields and purity. This compound also has a wide range of potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are still being studied. In addition, this compound may not be suitable for all types of experiments, and further research is needed to determine its optimal use.
未来方向
There are several future directions for research on N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of new synthesis methods to produce this compound in a more efficient and sustainable manner. Another area of focus is the investigation of this compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, this compound's potential use in agriculture and environmental science should be further explored to determine its efficacy in these fields.
合成方法
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through various methods, including the reaction of N-isobutyrylbenzenesulfonamide with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of N-(4-methoxyphenyl)benzenesulfonamide with isobutyryl chloride in the presence of a base. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学研究应用
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agriculture, this compound has been explored for its herbicidal and insecticidal properties. In environmental science, this compound has been investigated for its potential use in water treatment and pollution control.
属性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)17(19)18(14-9-11-15(22-3)12-10-14)23(20,21)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI 键 |
AXUYGSKADBJXOC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

